Osteocalcin Fragment 45-49 human

概要

説明

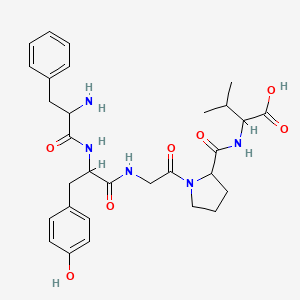

Osteocalcin Fragment 45-49 human is a peptide composed of five amino acids: phenylalanine, tyrosine, glycine, proline, and valine. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Osteocalcin Fragment 45-49 human typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the growing chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

化学反応の分析

Types of Reactions

Osteocalcin Fragment 45-49 human can undergo various chemical reactions, including:

Oxidation: Tyrosine residues can be selectively oxidized using reagents like Dess–Martin periodinane.

Reduction: Reduction reactions can modify specific functional groups within the peptide.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Dess–Martin periodinane is used for selective oxidation of tyrosine residues.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Amino acid substitutions are typically performed during the SPPS process by incorporating different amino acids.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of hyperoxidized tyrosine motifs .

科学的研究の応用

Biochemical Studies

OC 45-49 serves as a model compound for studying peptide synthesis and interactions within biological systems. Its structure allows researchers to investigate the effects of specific amino acids on biological activity, particularly focusing on its antioxidant properties and interaction with cellular receptors.

Endocrinological Research

Recent studies have highlighted the role of ucOC in regulating glucose metabolism and insulin sensitivity. OC 45-49 has been implicated in enhancing β-cell function and improving glucose homeostasis, making it a candidate for research into diabetes management .

Bone Health Studies

Research indicates that OC 45-49 may influence bone remodeling processes. It is involved in signaling pathways that regulate osteoblast activity and mineralization, contributing to overall bone strength. This fragment can be used to assess bone turnover rates in clinical settings, providing insights into conditions like osteoporosis .

Neurobiological Research

Emerging evidence suggests that OC 45-49 may have neuroprotective effects. It has been linked to cognitive functions such as memory enhancement and anxiety reduction through interactions with brain receptors like GPRC6A . Studies exploring these effects could lead to novel therapeutic approaches for neurodegenerative diseases.

Osteocalcin and Diabetes

A case-control study involving adults with Type 2 diabetes demonstrated that higher levels of ucOC are associated with improved glycemic control. Participants receiving OC supplementation showed significant improvements in insulin sensitivity compared to controls .

Neurocognitive Effects

In animal models, administration of OC fragments has been shown to enhance spatial learning and memory retention. Mice lacking osteocalcin exhibited cognitive deficits that were reversed upon treatment with OC 45-49, suggesting its potential as a cognitive enhancer .

Data Table: Summary of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Biochemical Studies | Model for peptide synthesis | Investigates antioxidant properties |

| Endocrinological Research | Role in glucose metabolism | Enhances β-cell function; potential diabetes treatment |

| Bone Health Studies | Influence on bone remodeling | Assessed in osteoporosis; regulates osteoblast activity |

| Neurobiological Research | Effects on cognition | Improves memory; reduces anxiety in animal models |

作用機序

The mechanism of action of Osteocalcin Fragment 45-49 human involves its interaction with specific molecular targets and pathways. For instance, peptides containing tyrosine residues can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components . These interactions can modulate various biological processes, including antioxidant activity and signal transduction.

類似化合物との比較

Similar Compounds

H-Phe-tyr-gly-pro-OH: A shorter peptide with similar properties.

H-Phe-tyr-gly-val-OH: Another variant with a different amino acid sequence.

Cyclo(Pro-Pro-Phe-Phe-): A cyclic peptide with distinct biological activities.

Uniqueness

Osteocalcin Fragment 45-49 human is unique due to its specific sequence and the presence of valine at the C-terminus. This sequence can influence its biological activity and stability compared to other similar peptides.

生物活性

Osteocalcin, a non-collagenous protein predominantly produced by osteoblasts, plays a significant role in bone metabolism and has been recognized for its hormonal functions, particularly in glucose metabolism and energy regulation. The fragment 45-49 of human osteocalcin is particularly interesting due to its specific biological activities. This article delves into the biological activity of this fragment, supported by research findings, data tables, and case studies.

Overview of Osteocalcin

Osteocalcin is a 49-amino acid polypeptide with a molecular weight of approximately 5.7 kDa. It exists in several forms, primarily as carboxylated (cOC) and undercarboxylated (ucOC) variants. The ucOC form is considered biologically active and is involved in various metabolic processes, including insulin secretion and sensitivity regulation .

Biological Functions of Osteocalcin Fragment 45-49

The fragment 45-49 of osteocalcin has been implicated in several key biological activities:

- Insulin Regulation : ucOC enhances pancreatic β-cell proliferation and insulin secretion. Studies indicate that this fragment can bind to the GPRC6A receptor, facilitating glucose uptake in skeletal muscle and promoting insulin sensitivity .

- Brain Function : Research has shown that ucOC influences cognitive functions such as memory and anxiety regulation. It binds to receptors in the brain, contributing to the synthesis of growth hormone and affecting neurogenesis .

- Metabolic Effects : The fragment plays a role in modulating energy metabolism, particularly during physical exercise. It aids in the release of interleukin-6 from muscle tissues, which further stimulates metabolic processes .

Case Study: Osteocalcin and Glucose Metabolism

A study involving individuals with varying levels of obesity demonstrated that lower serum levels of osteocalcin were associated with impaired glucose metabolism. Specifically, patients with non-alcoholic fatty liver disease (NAFLD) exhibited significantly reduced osteocalcin levels compared to healthy controls. The findings suggested that osteocalcin could serve as a biomarker for metabolic dysfunctions related to obesity .

Experimental Evidence

In animal models, administration of ucOC has shown promising results in improving insulin sensitivity and reducing blood glucose levels. For instance, mice lacking osteocalcin exhibited increased glucose intolerance, while those treated with ucOC demonstrated improved metabolic profiles .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-[[1-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N5O7/c1-18(2)26(30(41)42)34-29(40)24-9-6-14-35(24)25(37)17-32-28(39)23(16-20-10-12-21(36)13-11-20)33-27(38)22(31)15-19-7-4-3-5-8-19/h3-5,7-8,10-13,18,22-24,26,36H,6,9,14-17,31H2,1-2H3,(H,32,39)(H,33,38)(H,34,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAFJCRCGVXXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40411474 | |

| Record name | Phenylalanyltyrosylglycylprolylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85679-70-5 | |

| Record name | Phenylalanyltyrosylglycylprolylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。